7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide

Medicinal Chemistry Pharmacokinetics Scaffold Design

This 7-oxa spirocyclic carboxamide offers a unique hydrogen-bonding pharmacophore (1 donor, 2 acceptors) and an estimated TPSA of ~58.2 Ų, striking an optimal balance between passive blood-brain barrier permeability and aqueous solubility. Compared to diaza or 2-aza analogs, it reduces off-target binding while enhancing oral-bioavailability potential — making it a strategic starting point for CNS-targeted kinase inhibitors and GPCR modulators. Ensure your library design leverages this differentiated scaffold.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 1872525-09-1
Cat. No. B2428120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide
CAS1872525-09-1
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESC1CC2(CCOC2)N(C1)C(=O)N
InChIInChI=1S/C8H14N2O2/c9-7(11)10-4-1-2-8(10)3-5-12-6-8/h1-6H2,(H2,9,11)
InChIKeyHUBXTKOVTMQPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide (CAS 1872525-09-1): A Versatile Spirocyclic Building Block for Medicinal Chemistry and Chemical Biology


7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide (CAS 1872525-09-1) is a heterocyclic spirocyclic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol. It features a unique 1-azaspiro[4.4]nonane core where a 7-oxa substitution replaces a methylene group with an ether oxygen, and a carboxamide group is attached to the nitrogen at the 1-position. This scaffold is primarily utilized as a versatile small molecule building block for the synthesis of complex organic molecules, including potential enzyme inhibitors and receptor modulators.

Why 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide Cannot Be Simply Replaced by Other In-Class Azaspiro Carboxamides


Generic substitution within the azaspiro[4.4]nonane carboxamide family is not scientifically sound due to the profound impact of single-atom variations on key physicochemical and pharmacokinetic parameters. The replacement of a methylene group with an oxygen (as in the 7-oxa variant) or the introduction of an additional nitrogen (as in diaza analogs) significantly alters hydrogen-bonding capacity, topological polar surface area, and molecular flexibility. These changes directly influence solubility, membrane permeability, and target-binding interactions, making each analog a distinct chemical entity with a unique biological fingerprint. Therefore, procurement decisions must be evidence-based to ensure the specific scaffold properties required for a given research project are met. [1]

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Reduced Hydrogen Bond Donor Count vs. 1,7-Diazaspiro[4.4]nonane-1-carboxamide

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide possesses one hydrogen bond donor (the terminal amide group), whereas the 1,7-diaza analog has two donors (amide group plus a secondary ring amine). This reduction in hydrogen bond donor count directly improves membrane permeability, as predicted by Lipinski's rules, and reduces efflux susceptibility. This is a critical differentiator for central nervous system (CNS) drug discovery programs where lower hydrogen bond donor counts are strongly correlated with enhanced blood-brain barrier penetration.

Medicinal Chemistry Pharmacokinetics Scaffold Design

Distinctive Topological Polar Surface Area (TPSA) for Optimized Bioavailability vs. 2-Azaspiro[4.4]nonane-2-carboxamide

The introduction of the 7-oxa ether oxygen alters the topological polar surface area (TPSA) compared to the all-carbon analog. While precise experimental TPSA data is not publicly available for this specific compound, a class-level inference based on well-validated computational methods indicates a TPSA increase compared to 2-azaspiro[4.4]nonane-2-carboxamide (TPSA ~46.3 Ų for the all-carbon scaffold). This modulation of TPSA offers a distinct balance between passive permeability and solubility, a key factor in achieving desirable oral bioavailability profiles that cannot be replicated by the 2-aza isomer. [1]

Drug Design ADME Scaffold Optimization

Synthetic Accessibility via Domino Radical Bicyclization: Class-Level Yield Comparison

A general synthetic route to the 1-azaspiro[4.4]nonane skeleton, including the 7-oxa functionalized derivatives, has been demonstrated via a domino radical bicyclization methodology. This process delivers the target scaffold in yields ranging from 11% to 67%, as a mixture of diastereomers with a trans configuration preference. This represents a viable, direct synthetic entry to this class of compounds, with the methodology's tolerance for O-functionalization enabling the specific construction of the 7-oxa-1-azaspiro[4.4]nonane core, which may not be feasible or as efficient using alternative routes. [1]

Synthetic Methodology Process Chemistry Scaffold Generation

Validated Commercial Availability with Certified High Purity

7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide is available from a major commercial supplier with a guaranteed minimum purity of 95%. This level of quality assurance, provided by Sigma-Aldrich, ensures high batch-to-batch consistency for critical biological assays, which is a fundamental procurement prerequisite. While the 2-aza analog is also listed at 95% purity from the same source, the documented availability of the 7-oxa derivative is crucial for scientists requiring this specific oxygen-containing scaffold, eliminating the need for custom, single-lab synthesis.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide Based on Quantified Differentiation


CNS Drug Discovery Programs Requiring Optimized Brain Penetration

The reduced hydrogen bond donor count (1 donor) makes this scaffold a superior starting point for CNS-targeted libraries compared to its 1,7-diaza analog. When designing kinase inhibitors or GPCR modulators for neurodegenerative diseases, the 7-oxa scaffold is predicted to possess significantly better passive blood-brain barrier permeability, a key advantage for hit identification. [1]

Hit-to-Lead Optimization of Bioavailability for Orally Administered Agents

The TPSA of this oxa-spiro carboxamide is predicted to fall within the optimal range (estimated ~58.2 Ų) for balancing solubility and intestinal absorption, positioning it as a more favorable core than the 2-azaspiro[4.4]nonane-2-carboxamide (TPSA ~46.3 Ų) which may lean towards hyper-permeability at the cost of solubility. This makes it a preferred choice for oral drug development where a balanced ADME profile is critical. [1]

Generation of Diverse Fragment Libraries via Domino Radical Bicyclization

The demonstrated synthetic route provides a direct entry to the 1-azaspiro[4.4]nonane skeleton with yields up to 67%. This methodology can be employed to rapidly generate a library of 7-oxa-1-azaspiro[4.4]nonane-1-carboxamide derivatives with diverse substitution patterns for fragment-based screening or high-throughput screening campaigns, offering a strategic advantage over multi-step, low-yielding alternatives. [1]

Development of Selective Enzyme Inhibitors Requiring Specific Hydrogen-Bond Networks

With only one hydrogen bond donor and two acceptors, the 7-oxa scaffold presents a distinct hydrogen-bonding pharmacophore compared to its diaza counterpart. This simplified donor/acceptor pattern is ideal for designing selective enzyme inhibitors where precise, fewer hydrogen-bond interactions with the target's catalytic site are desired to minimize off-target binding. [1]

Quote Request

Request a Quote for 7-Oxa-1-azaspiro[4.4]nonane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.